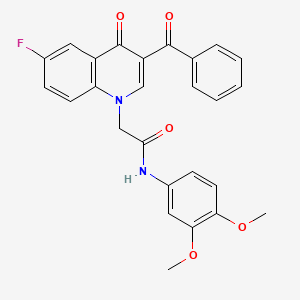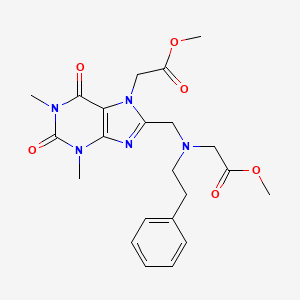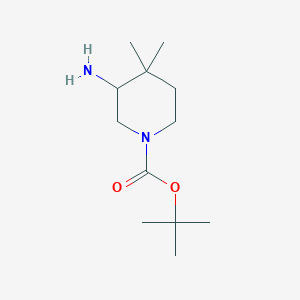![molecular formula C12H17FN2O4S B2571700 3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418726-10-8](/img/structure/B2571700.png)
3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with osteoarthritis and rheumatoid arthritis. It was first approved by the US Food and Drug Administration (FDA) in 1978 and has been widely used for several decades.
作用机制
Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the activity of COX-2, Diflunisal reduces the production of prostaglandins and therefore reduces pain and inflammation.
Biochemical and Physiological Effects
Diflunisal has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. Diflunisal has also been shown to reduce the production of cytokines, which are involved in the immune response. Additionally, Diflunisal has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using Diflunisal in lab experiments is its selectivity for COX-2. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. Additionally, Diflunisal has been shown to have a long half-life, which makes it useful for studying the long-term effects of COX-2 inhibition.
One limitation of using Diflunisal in lab experiments is its potential for off-target effects. While Diflunisal is a selective COX-2 inhibitor, it may also inhibit other enzymes that are involved in inflammation and pain. Additionally, Diflunisal has been shown to have some toxic effects, particularly at high doses.
未来方向
There are several future directions for the study of Diflunisal. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer off-target effects. Another area of research is the study of the long-term effects of COX-2 inhibition, particularly in the context of chronic inflammatory diseases. Additionally, there is a need for more research on the toxic effects of Diflunisal, particularly at high doses. Overall, the study of Diflunisal has the potential to lead to the development of new treatments for inflammatory diseases and to improve our understanding of the role of COX-2 in pain and inflammation.
合成方法
The synthesis of Diflunisal involves the reaction of 5-fluoropyridine-3-sulfonyl chloride with diisopropylamine to form 3-(diisopropylcarbamoyl)-5-fluoropyridine-2-sulfonamide. This intermediate is then reacted with sodium hydroxide to yield Diflunisal. The reaction scheme is shown below:
科学研究应用
Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. Diflunisal is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme that is responsible for inflammation. This makes Diflunisal an attractive candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
3-[di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S/c1-8(2)15(9(3)4)12(16)10-5-11(7-14-6-10)19-20(13,17)18/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELNOCLHHBACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2571621.png)
![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)

![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)
![9-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)